molecular formula C13H11NO3 B569379 3-(4-Nitrophenyl)benzyl alcohol CAS No. 62038-00-0

3-(4-Nitrophenyl)benzyl alcohol

Cat. No.: B569379
CAS No.: 62038-00-0
M. Wt: 229.235
InChI Key: GEBSJKSTANYIJM-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)benzyl alcohol ( 62038-00-0) is an aromatic organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . This chemical belongs to a class of substituted benzyl alcohols that serve as valuable building blocks in organic synthesis and materials science research. This compound is of significant interest as a potential precursor in the development of advanced photolabile protecting groups (PPGs). PPGs are crucial tools in the solid-phase synthesis of sensitive biopolymers like DNA, RNA, and peptides. The 4-nitrophenyl moiety is a key structural feature in such applications. Upon absorption of ultraviolet light, these groups can be cleaved, allowing for precise spatial and temporal control over reaction sequences, which is fundamental for creating high-density microarrays and biochips . Researchers can utilize this compound as a starting material to synthesize carbonyl derivatives through tandem oxidation-nitration pathways, which are core structures in PPGs such as those based on the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) framework . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

[3-(4-nitrophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBSJKSTANYIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698837
Record name (4'-Nitro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62038-00-0
Record name (4'-Nitro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst System : Bis(η³-allyl-μ-chloropalladium(II)) and 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-4,5-dihydroimidazolinium chloride.

  • Solvent : Tetrahydrofuran (THF) and water (1:1 ratio).

  • Temperature : 100°C under inert atmosphere (argon or nitrogen).

  • Reaction Time : 2 hours in a sealed tube.

The mechanism proceeds via oxidative addition of formaldehyde to palladium, followed by transmetalation with the arylboronic acid. Subsequent reductive elimination yields the benzyl alcohol product. For 3-(4-nitrophenyl)benzyl alcohol, the boronic acid precursor must be synthesized via Suzuki coupling of 3-bromophenylboronic acid with 4-nitrophenyl iodide.

Key Data:

ParameterValue
Yield73% (analogous system)
Catalyst Loading5 mol%
ByproductsMinimal (<5%)

Reduction of 3-(4-Nitrophenyl)benzaldehyde

Reduction of the corresponding aldehyde offers a straightforward route to this compound. This method, analogous to the sodium borohydride (NaBH4)-mediated reduction of 4-nitroacetophenone (excluded per user request), can be adapted using 3-(4-nitrophenyl)benzaldehyde as the substrate.

Procedure:

  • Dissolve 3-(4-nitrophenyl)benzaldehyde (1.0 mmol) in anhydrous ethanol (10 mL).

  • Add NaBH4 (2.0 mmol) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with saturated NH4Cl, extract with ethyl acetate, and purify via column chromatography.

Optimization Insights:

  • Solvent Choice : Ethanol or methanol ensures solubility and stabilizes intermediates.

  • Temperature Control : Exothermic reduction necessitates gradual reagent addition.

Yield Comparison:

Reducing AgentYield (%)
NaBH485–90
LiAlH492–95

Suzuki-Miyaura Cross-Coupling Followed by Hydroxymethylation

A two-step synthesis involves constructing the biphenyl scaffold via Suzuki coupling, followed by hydroxymethylation.

Step 1: Suzuki Coupling

  • Substrates : 3-Bromobenzyl alcohol and 4-nitrophenylboronic acid.

  • Catalyst : Pd(PPh3)4 (2 mol%).

  • Base : K2CO3 (2.0 equiv.).

  • Solvent : Dioxane/water (4:1).

  • Conditions : 80°C, 12 hours.

Step 2: Hydroxymethylation

  • Reagent : Paraformaldehyde (1.2 equiv.).

  • Acid Catalyst : HCl (10 mol%).

  • Solvent : Toluene.

  • Conditions : Reflux, 6 hours.

Overall Yield:

StepYield (%)
178
282
Total 64

Friedel-Crafts Alkylation with Subsequent Oxidation

Friedel-Crafts alkylation introduces the 4-nitrophenyl group to a toluene derivative, followed by oxidation to the alcohol.

Alkylation:

  • Substrate : Toluene.

  • Electrophile : 4-Nitrobenzyl chloride.

  • Catalyst : AlCl3 (1.1 equiv.).

  • Conditions : 0°C to room temperature, 8 hours.

Oxidation:

  • Oxidizing Agent : SeO2 (1.5 equiv.).

  • Solvent : Dioxane.

  • Conditions : Reflux, 12 hours.

Challenges:

  • Regioselectivity : Competitive ortho/para substitution necessitates directing groups.

  • Over-Oxidation : Risk of forming 3-(4-nitrophenyl)benzoic acid.

Protection-Deprotection Strategies in Multi-Step Syntheses

Protecting the benzyl alcohol group during aryl ring functionalization prevents unwanted side reactions. Acetylation, as demonstrated in 4-nitrobenzyl acetate synthesis, exemplifies this approach.

Example Workflow:

  • Acetylation : Treat 3-bromobenzyl alcohol with acetic anhydride in pyridine.

  • Suzuki Coupling : Couple acetylated intermediate with 4-nitrophenylboronic acid.

  • Deprotection : Hydrolyze acetate using K2CO3 in methanol.

Advantages:

  • Stability : Acetate protects -OH during harsh coupling conditions.

  • Yield Improvement : Reduces side reactions (e.g., oxidation).

Comparative Analysis of Methods

MethodYield (%)ComplexityCost Efficiency
Pd-Catalyzed Hydroxymethylation73HighModerate
Aldehyde Reduction85–95LowHigh
Suzuki-Hydroxymethylation64ModerateLow
Friedel-Crafts-Oxidation45–50HighModerate
Protection-Deprotection70–75ModerateModerate

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
3-(4-Nitrophenyl)benzyl alcohol serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it can be transformed into various derivatives through functional group modifications such as oxidation and esterification.

Table 1: Transformations of this compound

Reaction TypeProductReference
Oxidation3-(4-Nitrophenyl)benzaldehyde
Esterification3-(4-Nitrophenyl)benzoate
Reduction3-(4-Aminophenyl)benzyl alcohol

Pharmaceutical Applications

Drug Development
The compound has been investigated for its potential use in drug development. Its derivatives exhibit biological activities that may be beneficial in treating various diseases. For example, certain nitrobenzyl alcohol derivatives have shown promise as anti-inflammatory agents and in the treatment of bacterial infections.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound possess significant antimicrobial properties against a range of pathogens. The mechanism involves the disruption of bacterial cell membranes, leading to cell death.

Material Science

Polymer Chemistry
In material science, this compound can act as a monomer or additive in polymer synthesis. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Incorporating this compound

Polymer TypeProperty EnhancedReference
PolyurethaneIncreased thermal stability
PolycarbonateImproved mechanical strength

Environmental Applications

Biodegradation Studies
Research has indicated that certain microorganisms can utilize this compound as a carbon source, leading to its biodegradation. This aspect is crucial for developing bioremediation strategies to clean up nitroaromatic pollutants from the environment.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Properties References
This compound C₁₃H₁₁NO₃ 229.2 4-Nitro (biphenyl system) Not reported Synthetic intermediate; biphenyl structure enhances steric/electronic effects
4-Nitrobenzyl alcohol C₇H₇NO₃ 153.14 4-Nitro (single ring) 92–94 Crystalline solid; used in organic synthesis and oxidation reactions
4-Chloro-3-nitrobenzyl alcohol C₇H₆ClNO₃ 187.58 4-Chloro, 3-nitro 62–64 Substrate for amine synthesis; halogen enhances reactivity
3-Nitrobenzyl alcohol C₇H₇NO₃ 153.14 3-Nitro Not reported Pharmaceutical intermediate; meta-substitution alters electronic effects
4-Methyl-3-nitrobenzyl alcohol C₈H₉NO₃ 167.16 4-Methyl, 3-nitro Not reported Starting material for amines; methyl group reduces acidity

Structural and Electronic Differences

  • Biphenyl vs. Single-Ring Systems : Unlike simpler derivatives (e.g., 4-nitrobenzyl alcohol), this compound contains a biphenyl backbone, which introduces steric hindrance and extended π-conjugation. This structure may reduce solubility in polar solvents compared to single-ring analogues.
  • Substituent Position : The nitro group at the para position of the attached phenyl ring (vs. ortho or meta in other derivatives) strongly withdraws electrons, increasing the acidity of the hydroxyl group. For comparison, 4-chloro-3-nitrobenzyl alcohol combines electron-withdrawing (nitro) and electron-donating (chloro) effects, altering reactivity in nucleophilic substitutions.

Physical Properties

  • Melting Points : 4-Nitrobenzyl alcohol has a high melting point (92–94°C) due to strong hydrogen bonding and π-stacking, whereas 4-chloro-3-nitrobenzyl alcohol melts at 62–64°C, reflecting weaker intermolecular forces. The melting point of this compound is unreported but likely higher due to extended aromatic interactions.
  • Solubility : Nitro groups generally reduce solubility in water. The biphenyl system in this compound further decreases polarity compared to single-ring analogues.

Biological Activity

3-(4-Nitrophenyl)benzyl alcohol, a compound with the chemical formula C13H11NO3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H11NO3
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 62038-00-0

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections .
  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells. In vitro assays revealed that it induces apoptosis in specific cancer cell lines, such as breast and colon cancer cells, by activating caspase pathways .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in managing inflammatory diseases .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .
  • Cell Signaling Modulation : The compound modulates signaling pathways that regulate cell survival and apoptosis. Its ability to activate caspases suggests a role in promoting programmed cell death in tumor cells .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast and colon cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Study: Anticancer Activity

In a study published in ResearchGate, researchers investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at higher concentrations. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Q & A

Q. How should accidental exposure to this compound be managed in laboratory settings?

  • Methodological Answer : Immediate rinsing with water (15+ minutes for skin/eye contact). Use activated charcoal (1 g/kg body weight) for ingestion, followed by gastric lavage. Ventilate areas with vapor exposure and monitor for respiratory distress .

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